Rel-(3S,4S)-1-benzyl-4-(benzylamino)pyrrolidin-3-ol
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Overview
Description
Rel-(3S,4S)-1-benzyl-4-(benzylamino)pyrrolidin-3-ol is a chiral compound with significant interest in various fields of scientific research. This compound features a pyrrolidine ring substituted with benzyl and benzylamino groups, making it a versatile molecule for synthetic and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(3S,4S)-1-benzyl-4-(benzylamino)pyrrolidin-3-ol typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of Benzyl Groups: Benzyl groups are introduced via nucleophilic substitution reactions using benzyl halides.
Amination: The benzylamino group is introduced through reductive amination, where a benzylamine reacts with a carbonyl compound in the presence of a reducing agent.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
Rel-(3S,4S)-1-benzyl-4-(benzylamino)pyrrolidin-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the benzylamino group or reduce any carbonyl functionalities.
Substitution: Nucleophilic substitution reactions can replace benzyl groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce various functional groups.
Scientific Research Applications
Rel-(3S,4S)-1-benzyl-4-(benzylamino)pyrrolidin-3-ol has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and protein binding.
Industry: The compound can be used in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of Rel-(3S,4S)-1-benzyl-4-(benzylamino)pyrrolidin-3-ol involves its interaction with specific molecular targets. The benzyl and benzylamino groups allow the compound to bind to enzymes or receptors, modulating their activity. The pyrrolidine ring provides structural rigidity, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Rel-(3S,4S)-1-benzyl-4-(benzylamino)pyrrolidin-3-ol: can be compared with other pyrrolidine derivatives such as:
Uniqueness
The unique combination of benzyl and benzylamino groups in this compound provides distinct chemical properties, making it a valuable compound for various applications. Its chiral nature also adds to its uniqueness, allowing for specific interactions in biological systems.
Properties
Molecular Formula |
C18H22N2O |
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Molecular Weight |
282.4 g/mol |
IUPAC Name |
(3S,4S)-1-benzyl-4-(benzylamino)pyrrolidin-3-ol |
InChI |
InChI=1S/C18H22N2O/c21-18-14-20(12-16-9-5-2-6-10-16)13-17(18)19-11-15-7-3-1-4-8-15/h1-10,17-19,21H,11-14H2/t17-,18-/m0/s1 |
InChI Key |
ARVLMMHZCLLMKZ-ROUUACIJSA-N |
Isomeric SMILES |
C1[C@@H]([C@H](CN1CC2=CC=CC=C2)O)NCC3=CC=CC=C3 |
Canonical SMILES |
C1C(C(CN1CC2=CC=CC=C2)O)NCC3=CC=CC=C3 |
Origin of Product |
United States |
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